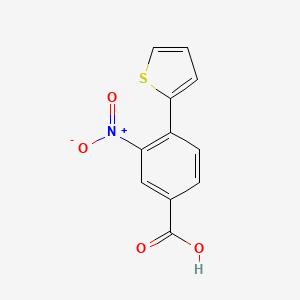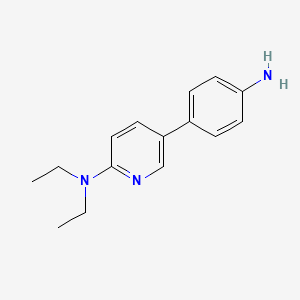
3-Nitro-4-(thiophen-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(thiophen-2-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(thiophen-2-yl)benzoic acid typically involves the nitration of 4-(thiophen-2-yl)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-(thiophen-2-yl)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzoic acid ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.
Continuous Flow Systems: To enhance efficiency and safety, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions involving the thiophene ring.
Aplicaciones Científicas De Investigación
3-Nitro-4-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 3-nitro-4-(thiophen-2-yl)benzoic acid exerts its effects depends on the specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The nitro and thiophene groups provide sites for further chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the thiophene ring, which reduces its versatility in coupling reactions.
4-Nitrobenzoic acid: Similar in having a nitro group but lacks the thiophene ring, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a nitro group and a thiophene ring on the benzoic acid scaffold. This combination enhances its reactivity and makes it suitable for a wide range of chemical and biological applications.
Propiedades
Fórmula molecular |
C11H7NO4S |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
3-nitro-4-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H,(H,13,14) |
Clave InChI |
UFOOHRVZAIGRSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)












